molecular formula C14H16ClN3O4S B2474849 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2178772-06-8

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2474849
CAS No.: 2178772-06-8
M. Wt: 357.81
InChI Key: RRHJEDANQXMFGU-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a benzene ring substituted with chloro, methoxy, and sulfonamide groups, as well as a pyrimidine ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine group is then converted to a sulfonamide by reacting with a sulfonyl chloride.

    Substitution: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately and then coupled with the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide
  • 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide

Uniqueness

The unique combination of chloro, methoxy, and sulfonamide groups in this compound contributes to its distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agriculture.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-8-13(9(2)17-14(16-8)22-4)18-23(19,20)10-5-6-12(21-3)11(15)7-10/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHJEDANQXMFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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